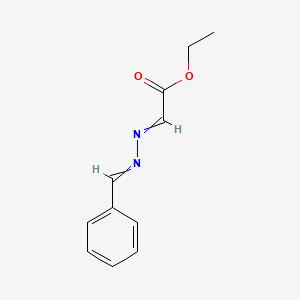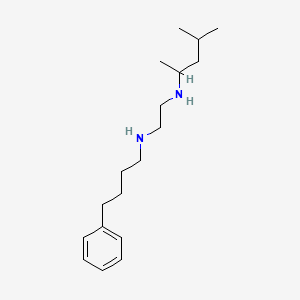![molecular formula C27H34N2O2 B14211054 2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) CAS No. 827602-44-8](/img/structure/B14211054.png)
2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in enhancing the oxidation stability of rubber and plastic products . The compound’s unique structure, which includes a pyridazine ring and tert-butyl groups, contributes to its effectiveness as an antioxidant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) typically involves the condensation of pyridazine derivatives with 6-tert-butyl-4-methylphenol under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two phenolic units .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the reactants are mixed in precise proportions and subjected to controlled temperatures and pressures. The product is then purified through crystallization or distillation to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) has a wide range of scientific research applications:
Mecanismo De Acción
The antioxidant properties of 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This process prevents the oxidation of other molecules and protects materials from oxidative degradation. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar properties but lacks the pyridazine ring.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar structure but different substitution pattern on the phenolic rings.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Contains additional tert-butyl groups, providing enhanced steric hindrance and stability.
Uniqueness
The presence of the pyridazine ring in 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) distinguishes it from other similar compounds. This structural feature enhances its antioxidant properties and makes it more effective in certain applications, particularly in environments with high oxidative stress .
Propiedades
Número CAS |
827602-44-8 |
|---|---|
Fórmula molecular |
C27H34N2O2 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)-pyridazin-3-ylmethyl]-4-methylphenol |
InChI |
InChI=1S/C27H34N2O2/c1-16-12-18(24(30)20(14-16)26(3,4)5)23(22-10-9-11-28-29-22)19-13-17(2)15-21(25(19)31)27(6,7)8/h9-15,23,30-31H,1-8H3 |
Clave InChI |
MBDKTNSERSSLHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=NN=CC=C2)C3=C(C(=CC(=C3)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


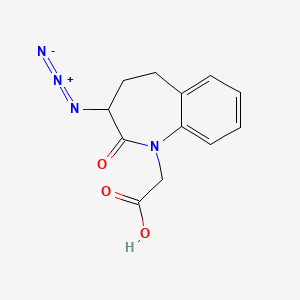
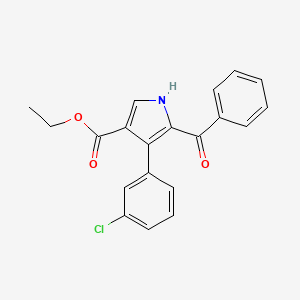
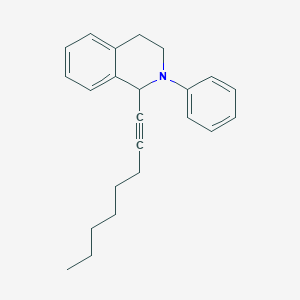
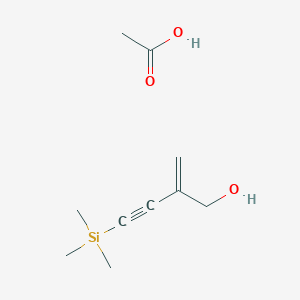
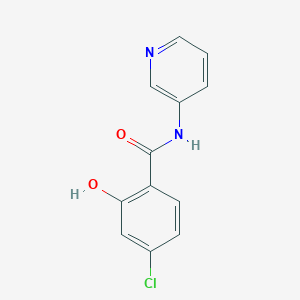
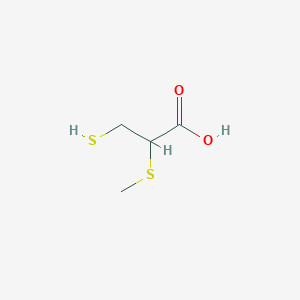
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
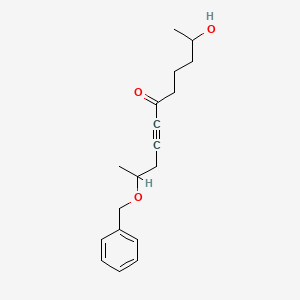
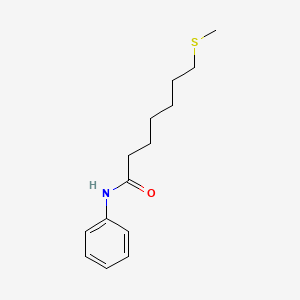

![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
